3-Amino-4H-thieno[3,4-c]chromen-4-one
Overview
Description
3-Amino-4H-thieno[3,4-c]chromen-4-one is a useful research chemical . It has a molecular formula of C11H7NO2S .
Synthesis Analysis
The synthesis of 3-Amino-4H-thieno[3,4-c]chromen-4-one has been reported in several studies . For instance, a novel trisazo dye was synthesized by coupling the diazonium ion of 3-amino-4H thieno [3,4-c] 1benzopyran-4-one with 2-tert-butyl-4-methoxyphenol .Molecular Structure Analysis
The molecular structure of 3-Amino-4H-thieno[3,4-c]chromen-4-one includes a thieno[3,4-c]chromen-4-one core with an amino group at the 3-position .Scientific Research Applications
Application 1: Antimicrobial Activity
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: 3-Amino-4H-thieno[3,4-c]chromen-4-one has been used in the synthesis of a new trisazo dye, which has shown promising antimicrobial activity .
- Methods of Application or Experimental Procedures: The trisazo dye was synthesized by coupling the diazonium ion of 3-amino-4H-thieno[3,4-c]chromen-4-one with 2-tert-butyl-4-methoxyphenol . The newly prepared trisazo dye was characterized by its physical, elemental, and spectroscopic data. 2D-NMR (COSY, HSQC, and HMBC) techniques were used to secure the structural assignments .
- Results or Outcomes: The new trisazo dye (compound 7) along with precursors 3, 4, and 6 was screened by microdilution susceptibility assay for antibacterial and antifungal activities towards eight bacterial strains and three yeasts selected on the basis of their relevance as human pathogens . The results showed that compound 7 (MIC = 2–128 μg/mL) was the most active as compared with its precursors . The most resistant microorganisms were V. cholerae NB2 and V. cholerae SG24, whereas the most sensitive microorganism was C. neoformans .
Application 2: Treatment of Diabetes and Hyperlipidaemia
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: Derivatives of 4H-thieno[3,2-c]chromene are used for the treatment of diabetes and hyperlipidaemia .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Application 3: Antipyretic, Anti-inflammatory, Analgesic, and Mucoregulatory Drugs
- Specific Scientific Field: Pharmacology .
- Summary of the Application: Derivatives of 4H-thieno[3,2-c]chromene act as antipyretic, anti-inflammatory, analgesic, and mucoregulatory drugs .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Application 4: Organic Solar Cells
- Specific Scientific Field: Material Science .
- Summary of the Application: A thieno[3,4-c]pyrrole-4,6-dione (TPD) unit, which is structurally similar to 3-Amino-4H-thieno[3,4-c]chromen-4-one, has been used to construct conjugated polymers for application in fullerene and non-fullerene based organic solar cells (OSCs) .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Application 2: Treatment of Diabetes and Hyperlipidaemia
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: Derivatives of 4H-thieno[3,2-c]chromene are used for the treatment of diabetes and hyperlipidaemia .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Application 3: Antipyretic, Anti-inflammatory, Analgesic, and Mucoregulatory Drugs
- Specific Scientific Field: Pharmacology .
- Summary of the Application: Derivatives of 4H-thieno[3,2-c]chromene act as antipyretic, anti-inflammatory, analgesic, and mucoregulatory drugs .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Application 4: Organic Solar Cells
- Specific Scientific Field: Material Science .
- Summary of the Application: A thieno[3,4-c]pyrrole-4,6-dione (TPD) unit, which is structurally similar to 3-Amino-4H-thieno[3,4-c]chromen-4-one, has been used to construct conjugated polymers for application in fullerene and non-fullerene based organic solar cells (OSCs) .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Future Directions
The future directions for research on 3-Amino-4H-thieno[3,4-c]chromen-4-one could include further investigations into its synthesis, chemical reactions, and potential biological activities . Its derivatives have shown antimicrobial activities, suggesting potential applications in drug development against multidrug-resistant bacteria and fungi .
properties
IUPAC Name |
3-aminothieno[3,4-c]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2S/c12-10-9-7(5-15-10)6-3-1-2-4-8(6)14-11(9)13/h1-5H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRIMMNCSVUDBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CSC(=C3C(=O)O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346477 | |
Record name | 3-Amino-4H-thieno[3,4-c]chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4H-thieno[3,4-c]chromen-4-one | |
CAS RN |
41078-15-3 | |
Record name | 3-Amino-4H-thieno[3,4-c]chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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